3,5-Bis(trimethylsilyl)aniline
Description
3,5-Bis(trimethylsilyl)aniline is a substituted aniline derivative featuring two trimethylsilyl (TMS) groups at the 3- and 5-positions of the benzene ring. The trimethylsilyl substituents are electron-donating and sterically bulky, which significantly alters the compound’s electronic properties, solubility, and reactivity compared to unsubstituted aniline. This compound is primarily utilized in organic synthesis as a precursor for advanced materials, ligands in catalysis, or intermediates in pharmaceuticals due to its ability to modulate steric and electronic environments .
Properties
CAS No. |
125973-49-1 |
|---|---|
Molecular Formula |
C12H23NSi2 |
Molecular Weight |
237.49 g/mol |
IUPAC Name |
3,5-bis(trimethylsilyl)aniline |
InChI |
InChI=1S/C12H23NSi2/c1-14(2,3)11-7-10(13)8-12(9-11)15(4,5)6/h7-9H,13H2,1-6H3 |
InChI Key |
WWRDYFZKMYOAIR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)N)[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3,5-Bis(trimethylsilyl)aniline with structurally related aniline derivatives, focusing on substituent effects, physical properties, and applications.
Substituent Effects on Reactivity and Stability
- Trimethylsilyl (TMS) vs. Trifluoromethyl (CF₃): Electronic Effects: TMS groups donate electron density via σ-π conjugation, activating the aromatic ring toward electrophilic substitution. In contrast, CF₃ groups are strongly electron-withdrawing, deactivating the ring and directing reactions to meta/para positions . Steric Effects: The bulkiness of TMS groups hinders access to the amino group, reducing nucleophilic reactivity. CF₃ groups are less sterically demanding but still influence regioselectivity . Thermal Stability: CF₃-substituted anilines exhibit higher thermal stability (e.g., 3,5-bis(trifluoromethyl)aniline melts at 83°C) due to strong C-F bonds, whereas TMS-substituted analogs decompose at lower temperatures .
Solubility and Industrial Utility
- Hydrophobicity: TMS-substituted anilines are highly soluble in nonpolar solvents (e.g., hexanes, toluene), making them ideal for organometallic catalysis.
- Market Demand: 3,5-Bis(trifluoromethyl)aniline dominates industrial applications (e.g., agrochemicals, pharmaceuticals), with a projected global market growth of 6.2% CAGR (2025–2030) . TMS-substituted analogs remain niche, primarily used in academic research .
Case Study: Catalytic Performance
- This compound serves as a ligand in palladium-catalyzed cross-coupling reactions, where its steric bulk prevents catalyst deactivation. In comparison, 3,5-bis(trifluoromethyl)aniline is employed in Buchwald-Hartwig aminations due to its electron-withdrawing effects accelerating oxidative addition .
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